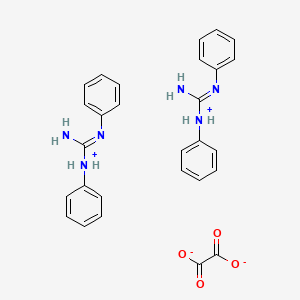
Bis(N,N'-diphenylguanidinium) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE is a compound with the chemical formula 2C₁₃H₁₄N₃⁺·C₂O₄²⁻. It consists of two diphenylguanidinium cations and one oxalate anion. The compound is known for its unique crystal structure, where the anion is located at an inversion center, and the cations exhibit approximate C-2 symmetry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE typically involves the reaction of diphenylguanidine with oxalic acid. The reaction is carried out in an aqueous solution, where the diphenylguanidine is dissolved in water and then mixed with an aqueous solution of oxalic acid. The resulting mixture is stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the conversion of the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE involves its interaction with molecular targets and pathways within biological systems. The compound’s guanidinium moiety is known to interact with specific enzymes and receptors, modulating their activity. The oxalate anion may also play a role in the compound’s overall mechanism of action by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Diphenylguanidine: A precursor to BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE, used in various chemical reactions.
Oxalic Acid: Another precursor, commonly used in the synthesis of oxalate compounds.
Bis(oxalato)borates: Compounds containing borate and oxalate anions, used in lithium-ion battery electrolytes and supercapacitors.
Uniqueness
BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE is unique due to its specific crystal structure and the presence of both diphenylguanidinium cations and oxalate anions. This combination of features distinguishes it from other similar compounds and contributes to its unique properties and applications .
Properties
CAS No. |
24577-43-3 |
|---|---|
Molecular Formula |
C28H28N6O4 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
oxalate;phenyl-(N'-phenylcarbamimidoyl)azanium |
InChI |
InChI=1S/2C13H13N3.C2H2O4/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;3-1(4)2(5)6/h2*1-10H,(H3,14,15,16);(H,3,4)(H,5,6) |
InChI Key |
XLABCRFCZMMHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)N.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


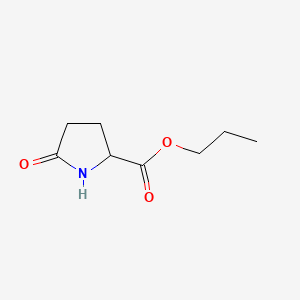


![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
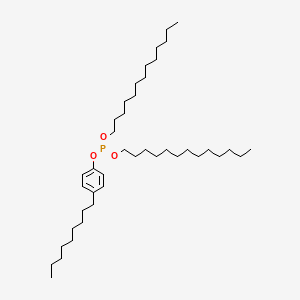

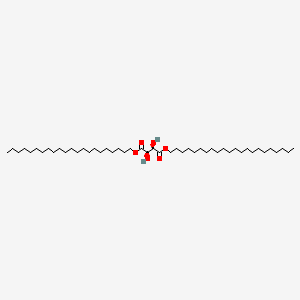
![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
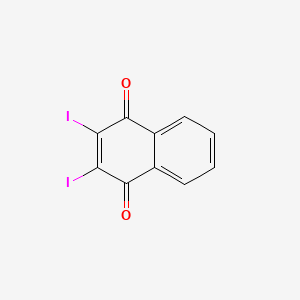


![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)

